2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol
Overview
Description
2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol is a chemical compound characterized by the presence of a diazepane ring substituted with a 2,4-dichlorobenzyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol typically involves the reaction of 2,4-dichlorobenzyl chloride with 1,4-diazepane in the presence of a base, followed by the addition of ethylene oxide to introduce the ethan-1-ol group. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are commonly used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the diazepane ring or the benzyl group.
Substitution: The chlorines on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethanal or 2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethanoic acid.
Reduction: Modified diazepane derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Protein Denaturation: Causing structural changes in proteins, leading to their inactivation.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzyl alcohol
- 2,4-Dichlorobenzaldehyde
- 2,4-Dichlorobenzoic acid
Uniqueness
2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol is unique due to its combination of a diazepane ring and a 2,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets and exhibit a range of activities not seen in simpler compounds like 2,4-dichlorobenzyl alcohol or 2,4-dichlorobenzaldehyde.
Properties
IUPAC Name |
2-[4-[(2,4-dichlorophenyl)methyl]-1,4-diazepan-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O/c15-13-3-2-12(14(16)10-13)11-18-5-1-4-17(6-7-18)8-9-19/h2-3,10,19H,1,4-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNVQIRIRNXYNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)CC2=C(C=C(C=C2)Cl)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378869 | |
Record name | 2-[4-(2,4-dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646455-64-3 | |
Record name | 2-[4-(2,4-dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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